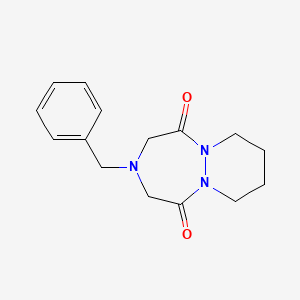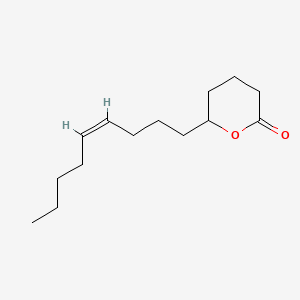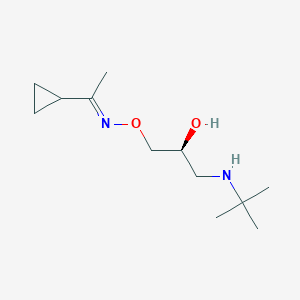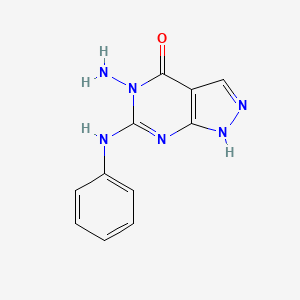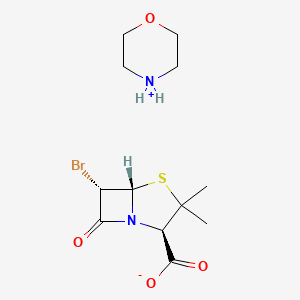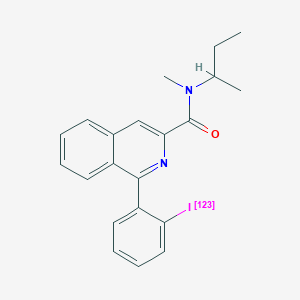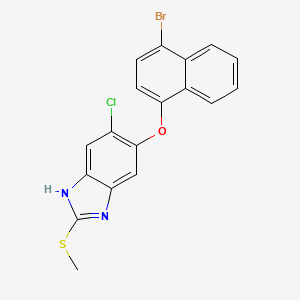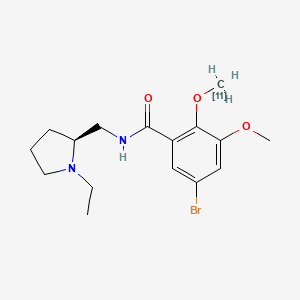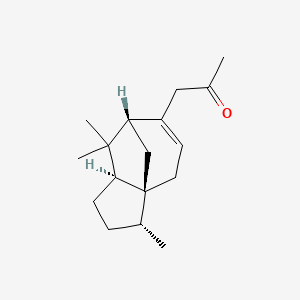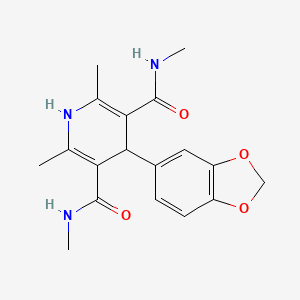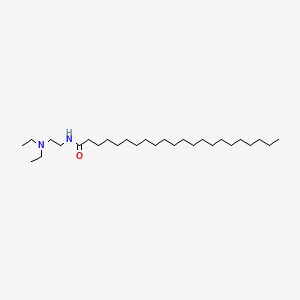
Behenamidoethyl diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Behenamidoethyl diethylamine is an organic compound that belongs to the class of amines. It is derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is commonly used in cosmetic products, particularly in hair conditioning formulations, due to its ability to leave hair easy to comb, supple, soft, and shiny .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Behenamidoethyl diethylamine can be synthesized through the reaction of behenic acid with diethylamine. The process involves the amidation of behenic acid with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where behenic acid and diethylamine are combined in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Behenamidoethyl diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Applications De Recherche Scientifique
Behenamidoethyl diethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug formulations.
Industry: Widely used in the formulation of hair care products and other personal care items
Mécanisme D'action
The mechanism of action of behenamidoethyl diethylamine involves its interaction with hair proteins and other biomolecules. The compound’s amine group can form hydrogen bonds with keratin, enhancing the hair’s texture and manageability. Additionally, its long hydrophobic chain helps to smooth the hair cuticle, providing a shiny and soft appearance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Stearamidoethyl diethylamine
- Oleamidoethyl diethylamine
- Lauramidoethyl diethylamine
Comparison
Behenamidoethyl diethylamine is unique due to its long-chain fatty acid (behenic acid) component, which provides superior conditioning properties compared to shorter-chain analogs like lauramidoethyl diethylamine. The longer chain length enhances its ability to smooth and soften hair, making it a preferred choice in high-end hair care formulations .
Propriétés
Numéro CAS |
108737-15-1 |
|---|---|
Formule moléculaire |
C28H58N2O |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]docosanamide |
InChI |
InChI=1S/C28H58N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28(31)29-26-27-30(5-2)6-3/h4-27H2,1-3H3,(H,29,31) |
Clé InChI |
KHPAAXRLVYMUHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


